Sdh-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

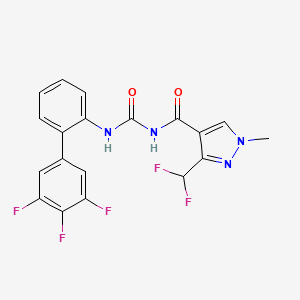

Molecular Formula |

C19H13F5N4O2 |

|---|---|

Molecular Weight |

424.3 g/mol |

IUPAC Name |

3-(difluoromethyl)-1-methyl-N-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C19H13F5N4O2/c1-28-8-11(16(27-28)17(23)24)18(29)26-19(30)25-14-5-3-2-4-10(14)9-6-12(20)15(22)13(21)7-9/h2-8,17H,1H3,(H2,25,26,29,30) |

InChI Key |

JWCRMYYAEMGXOA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NC(=O)NC2=CC=CC=C2C3=CC(=C(C(=C3)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Sdh-IN-12: A Technical Guide to its Mechanism of Action as a Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-12 is a novel fungicide that targets succinate dehydrogenase (SDH), a critical enzyme in fungal respiration. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its inhibitory effects on SDH, the consequential impact on cellular respiration and fungal morphology, and the methodologies employed for its characterization. This document consolidates available quantitative data, outlines relevant experimental protocols, and presents visual representations of the key pathways and workflows to facilitate a comprehensive understanding for research and development purposes.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound functions as a potent inhibitor of succinate dehydrogenase (also known as Complex II of the mitochondrial electron transport chain).[1] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.[2] It catalyzes the oxidation of succinate to fumarate in the TCA cycle, while simultaneously reducing ubiquinone to ubiquinol in the electron transport chain.[2]

By binding to the SDH enzyme complex, this compound competitively inhibits the binding of the natural substrate, succinate. This inhibition disrupts the flow of electrons to ubiquinone, thereby impeding the entire electron transport chain and halting ATP production through oxidative phosphorylation. The disruption of this vital energy-producing pathway is the primary mechanism through which this compound exerts its fungicidal effects.

Downstream Cellular Effects

The inhibition of SDH by this compound leads to a cascade of downstream cellular events in fungi:

-

Disruption of Mitochondrial Respiration: The primary consequence is the impairment of the mitochondrial respiratory chain, leading to a severe reduction in cellular ATP levels.

-

Accumulation of Succinate: Inhibition of SDH causes the accumulation of its substrate, succinate. Elevated succinate levels can have wide-ranging effects on cellular metabolism and signaling.

-

Ultrastructural Damage: Treatment with this compound has been observed to cause significant damage to the ultrastructure of fungal mycelia. Specifically, it leads to the contraction and collapse of the mycelial surface, indicative of cell death.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its inhibitory activities.

Table 1: In Vitro Fungicidal Activity of this compound

| Fungal Species | EC50 (μM) |

| Sclerotinia sclerotiorum | 0.97[1] |

| Cercospora arachidicola | 2.07[1] |

Table 2: Fungicidal Spectrum of this compound at a Concentration of 50 μM

| Fungal Species | Inhibition (%) |

| Sclerotinia sclerotiorum | 98[1] |

| Alternaria solani | 71[1] |

| Botrytis cinerea | 50[1] |

| Rhizoctonia solani | 90[1] |

| Cercospora arachidicola | 90[1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These represent standard methodologies used for evaluating succinate dehydrogenase inhibitors.

In Vitro Fungicidal Assay (Broth Microdilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) and EC50 of an antifungal agent.

-

Preparation of Fungal Inoculum:

-

Culture the target fungal species on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

-

Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth) to achieve a range of desired concentrations.

-

-

Incubation:

-

Add the fungal spore suspension to each well of the microtiter plate containing the diluted this compound.

-

Include positive (no compound) and negative (no fungus) controls.

-

Incubate the plates at the optimal growth temperature for the fungal species (typically 25-28°C) for 48-72 hours.

-

-

Data Analysis:

-

Assess fungal growth inhibition by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

The EC50 value, the concentration of the compound that inhibits 50% of fungal growth, is calculated by fitting the data to a dose-response curve.

-

Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This assay measures the enzymatic activity of SDH and can be used to determine the IC50 value of an inhibitor.

-

Preparation of Mitochondrial Fraction:

-

Grow the fungal mycelia in a liquid culture.

-

Harvest the mycelia and homogenize in an ice-cold isolation buffer.

-

Centrifuge the homogenate at a low speed to remove cell debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the mitochondria.

-

Resuspend the mitochondrial pellet in an appropriate assay buffer.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the mitochondrial fraction, the substrate (succinate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or iodonitrotetrazolium chloride - INT).

-

Add varying concentrations of this compound to the wells.

-

The reaction is initiated by the addition of the substrate.

-

Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to an inhibition curve.

-

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

This protocol is used to visualize the morphological changes in fungal cells induced by this compound.

-

Sample Preparation:

-

Treat fungal mycelia with this compound at a desired concentration (e.g., 10 μM) for a specified duration.

-

Harvest the mycelia and fix them in a solution of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., phosphate buffer).

-

Post-fix the samples in osmium tetroxide.

-

-

Dehydration and Embedding:

-

Dehydrate the fixed samples through a graded series of ethanol concentrations.

-

Infiltrate the samples with a resin (e.g., Epon) and embed them in molds.

-

Polymerize the resin at an elevated temperature.

-

-

Sectioning and Staining:

-

Cut ultrathin sections (70-90 nm) of the embedded samples using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

-

Imaging:

-

Examine the stained sections using a transmission electron microscope to observe any ultrastructural changes in the fungal cells.

-

Visualizations

The following diagrams illustrate the core mechanism of action of this compound and a typical experimental workflow for its characterization.

Figure 1: Mechanism of action of this compound on succinate dehydrogenase.

Figure 2: Experimental workflow for characterizing this compound.

References

Sdh-IN-12: A Deep Dive into its Selectivity Profile Against Dehydrogenases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-12 is recognized as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its efficacy as a fungicide underscores the importance of its selective action against the fungal SDH enzyme. This technical guide provides a comprehensive overview of the methodologies used to characterize the selectivity profile of SDH inhibitors like this compound. While a detailed public record of this compound's activity against a broad panel of dehydrogenases is not extensively documented, this paper presents a representative selectivity profile and the detailed experimental protocols required to generate such data. Furthermore, it elucidates the key signaling pathways affected by SDH inhibition and provides visual representations of these complex biological processes.

Introduction to this compound and Succinate Dehydrogenase

This compound is a novel succinate dehydrogenase inhibitor that has demonstrated significant activity against various fungal pathogens.[1] SDH, also known as Complex II, is a unique enzyme that participates in both the TCA cycle, where it oxidizes succinate to fumarate, and the electron transport chain, where it transfers electrons to ubiquinone. Due to its central role in cellular metabolism, the inhibition of SDH can have profound effects on cellular respiration and energy production. The selective inhibition of fungal SDH over its mammalian counterpart is a key determinant of the therapeutic index of fungicidal SDH inhibitors.

Representative Selectivity Profile of a Succinate Dehydrogenase Inhibitor

A comprehensive selectivity profile is crucial for the development of any enzyme inhibitor. It helps in assessing the potential for off-target effects and understanding the compound's mechanism of action. The following table presents a hypothetical, yet representative, selectivity profile for an SDH inhibitor, illustrating the expected high potency against the target enzyme and significantly lower potency against other dehydrogenases.

Table 1: Representative Inhibitory Activity (IC50) of an SDH Inhibitor Against a Panel of Dehydrogenases

| Dehydrogenase Target | Representative IC50 (µM) | Fold Selectivity vs. Succinate Dehydrogenase |

| Succinate Dehydrogenase (Fungal) | 0.05 | 1 |

| Succinate Dehydrogenase (Mammalian) | 5.2 | 104 |

| Malate Dehydrogenase | > 100 | > 2000 |

| Lactate Dehydrogenase | > 100 | > 2000 |

| Glucose-6-Phosphate Dehydrogenase | > 100 | > 2000 |

| Glutamate Dehydrogenase | > 100 | > 2000 |

| Isocitrate Dehydrogenase | > 100 | > 2000 |

| α-Ketoglutarate Dehydrogenase | > 100 | > 2000 |

Note: The IC50 values presented are for illustrative purposes and represent a desirable selectivity profile for a fungal-specific SDH inhibitor.

Experimental Protocols for Dehydrogenase Activity Assays

Accurate determination of inhibitor potency requires robust and reproducible enzymatic assays. Below are detailed protocols for measuring the activity of succinate dehydrogenase and other common dehydrogenases, which can be adapted for testing inhibitors like this compound.

Succinate Dehydrogenase (SDH) Activity Assay (DCIP-based)

This spectrophotometric assay measures the reduction of 2,6-dichlorophenolindophenol (DCIP) by electrons transferred from succinate.

Materials:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM KCN (to inhibit cytochrome c oxidase).

-

Substrate: 200 mM sodium succinate.

-

Electron Acceptor: 2.5 mM DCIP.

-

Electron Mediator: 12.5 mM phenazine methosulfate (PMS).

-

Enzyme Source: Isolated mitochondria or purified SDH.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare a reaction mixture containing assay buffer, DCIP, and PMS.

-

Add the enzyme source to the reaction mixture and incubate for 5 minutes at 30°C.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound for 10-15 minutes prior to adding the substrate.

-

Initiate the reaction by adding sodium succinate.

-

Monitor the decrease in absorbance at 600 nm (the wavelength at which DCIP absorbs) over time using a spectrophotometer.

-

The rate of reaction is proportional to the rate of DCIP reduction. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Malate Dehydrogenase (MDH) Activity Assay

This assay measures the NADH-dependent reduction of oxaloacetate to malate.

Materials:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.

-

Substrate: 10 mM oxaloacetate.

-

Cofactor: 0.2 mM NADH.

-

Enzyme Source: Purified MDH or cell lysate.

-

Inhibitor: this compound in a suitable solvent.

Procedure:

-

Prepare a reaction mixture containing assay buffer and NADH.

-

Add the enzyme source to the reaction mixture.

-

For inhibition studies, pre-incubate the enzyme with this compound.

-

Initiate the reaction by adding oxaloacetate.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

-

Calculate the reaction rate and determine the IC50 for the inhibitor.

Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the NADH-dependent reduction of pyruvate to lactate.

Materials:

-

Assay Buffer: 100 mM Tris-HCl buffer, pH 7.4.

-

Substrate: 10 mM sodium pyruvate.

-

Cofactor: 0.2 mM NADH.

-

Enzyme Source: Purified LDH or cell lysate.

-

Inhibitor: this compound in a suitable solvent.

Procedure:

-

Prepare a reaction mixture containing assay buffer and NADH.

-

Add the enzyme source.

-

For inhibition studies, pre-incubate the enzyme with this compound.

-

Initiate the reaction by adding sodium pyruvate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the reaction rate and determine the IC50 for the inhibitor.

Signaling Pathways and Logical Relationships

The inhibition of succinate dehydrogenase has significant downstream consequences on cellular signaling. The accumulation of succinate, the substrate of SDH, is a key event that triggers a "pseudohypoxic" state.

Succinate Dehydrogenase in the TCA Cycle and Electron Transport Chain

The following diagram illustrates the central role of SDH in mitochondrial metabolism.

Caption: Role of SDH in the TCA Cycle and Electron Transport Chain.

Consequences of SDH Inhibition: The Pseudohypoxic Pathway

Inhibition of SDH leads to the accumulation of succinate. Elevated succinate levels inhibit prolyl hydroxylases (PHDs), enzymes responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The stabilization of HIF-1α under normoxic conditions mimics a hypoxic state, leading to the transcription of genes involved in angiogenesis, glycolysis, and cell survival.

Caption: Pseudohypoxic signaling pathway induced by SDH inhibition.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity profile of an inhibitor involves a series of sequential steps, from primary screening to detailed kinetic analysis.

Caption: Experimental workflow for dehydrogenase inhibitor selectivity profiling.

Conclusion

The development of selective enzyme inhibitors like this compound is a cornerstone of modern drug and agrochemical discovery. While specific, comprehensive selectivity data for this compound against a wide array of dehydrogenases is not yet publicly available, this guide provides the essential framework for such an investigation. By employing robust enzymatic assays and understanding the intricate signaling pathways involved, researchers can effectively characterize the selectivity profile of novel SDH inhibitors, paving the way for the development of safer and more effective therapeutic and agricultural agents. The provided protocols and diagrams serve as a valuable resource for scientists engaged in the discovery and development of next-generation dehydrogenase inhibitors.

References

Determining the In Vitro Metabolic Stability of Novel Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of a compound's metabolic stability is a critical step in the early stages of drug discovery and development. It provides crucial insights into a compound's potential pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound with high metabolic stability is more likely to have a longer duration of action and consistent plasma concentrations, while a compound with low stability may be rapidly cleared from the body, reducing its therapeutic efficacy.[3] This guide provides a comprehensive overview of the core in vitro assays used to evaluate metabolic stability, detailed experimental protocols, and guidance on data presentation and interpretation. While specific metabolic stability data for "Sdh-IN-12" is not publicly available, this document outlines the methodologies to generate and analyze such data for any new chemical entity.

Core Concepts in In Vitro Metabolic Stability

In vitro metabolic stability assays measure the susceptibility of a compound to metabolism by drug-metabolizing enzymes.[3] These studies are typically conducted using subcellular fractions or intact cells that contain these enzymes. The primary goals are to determine the rate of disappearance of the parent compound over time and to calculate key parameters such as the half-life (t1/2) and intrinsic clearance (CLint).[4][5]

The most common in vitro systems for assessing metabolic stability are:

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[2][6][7] Microsomal stability assays are cost-effective and well-suited for high-throughput screening of compounds to assess their susceptibility to oxidative metabolism.[7][8]

-

Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive and physiologically relevant model of in vivo metabolism.[1][9] Hepatocyte stability assays can predict a broader range of metabolic pathways.[1]

-

S9 Fraction: This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes.[10][11] The S9 fraction is useful for investigating both Phase I and Phase II metabolic pathways and can be supplemented with cofactors to study specific conjugation reactions.[10][12]

Data Presentation

Quantitative data from in vitro metabolic stability studies should be summarized in a clear and structured format to allow for easy comparison between different compounds and experimental conditions. The following table provides a template for presenting such data.

| Compound | Test System | Species | Protein/Cell Conc. | t1/2 (min) | CLint (µL/min/mg protein or 10^6 cells) | % Remaining at 60 min |

| This compound | Liver Microsomes | Human | 0.5 mg/mL | Data | Data | Data |

| This compound | Liver Microsomes | Rat | 0.5 mg/mL | Data | Data | Data |

| This compound | Hepatocytes | Human | 1 x 10^6 cells/mL | Data | Data | Data |

| This compound | S9 Fraction (+NADPH) | Human | 1 mg/mL | Data | Data | Data |

| Verapamil | Liver Microsomes | Human | 0.5 mg/mL | Data | Data | Data |

| Warfarin | Liver Microsomes | Human | 0.5 mg/mL | Data | Data | Data |

Data to be populated from experimental results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro metabolic stability assays. The following sections provide generalized protocols for the three main assay types.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes and the essential cofactor NADPH.[6][7]

Materials:

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.[4]

-

Positive control compounds (e.g., high and low clearance compounds like verapamil and warfarin)

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes (e.g., final concentration of 0.5 mg/mL protein).[6]

-

Compound Addition: Add the test compound to the incubation mixture at a final concentration of, for example, 1 µM.[6] Include positive and negative controls (without NADPH).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a well containing the cold quenching solution to stop the reaction.[6][13]

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of disappearance of the parent compound by plotting the natural logarithm of the percentage remaining versus time. From the slope of the linear regression, calculate the half-life (t1/2 = 0.693 / slope) and the intrinsic clearance (CLint).[4][5]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells.[1][9]

Materials:

-

Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Positive control compounds

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

Collagen-coated plates

-

CO2 incubator (37°C, 5% CO2)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Plating: Thaw and plate the hepatocytes on collagen-coated plates and allow them to attach.

-

Compound Preparation: Prepare working solutions of the test compound and positive controls in the hepatocyte culture medium.

-

Incubation: Remove the plating medium from the cells and add the medium containing the test compound (e.g., final concentration of 1 µM).

-

Time-course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium and/or the cell lysate.

-

Quenching and Processing: Immediately stop the metabolic activity by adding a cold quenching solution. Process the samples by centrifugation to remove cellular debris.

-

LC-MS/MS Analysis: Quantify the amount of the parent compound remaining in the samples using LC-MS/MS.

-

Data Analysis: Calculate the half-life and intrinsic clearance as described for the microsomal stability assay.

S9 Fraction Stability Assay

This assay is useful for assessing both Phase I and Phase II metabolism.[10][12]

Materials:

-

Liver S9 fraction (human, rat, mouse, etc.)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Cofactors: NADPH for Phase I, and UDPGA (uridine diphosphate glucuronic acid) and PAPS (3'-phosphoadenosine-5'-phosphosulfate) for Phase II.[10]

-

Positive control compounds

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing the S9 fraction (e.g., final concentration of 1 mg/mL protein) in phosphate buffer.[10]

-

Compound Addition: Add the test compound to the mixture at the desired final concentration (e.g., 1 µM).

-

Pre-incubation: Pre-warm the mixture at 37°C.

-

Initiation of Reaction: Start the reaction by adding the appropriate cofactors (e.g., NADPH for Phase I, or a combination of NADPH, UDPGA, and PAPS for a more comprehensive assessment).

-

Time-course Sampling and Quenching: Follow the same procedure as for the microsomal stability assay to collect and quench samples at various time points.

-

Sample Processing and Analysis: Process the samples and analyze them by LC-MS/MS.

-

Data Analysis: Determine the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizations

The following diagrams illustrate the experimental workflows for the described in vitro metabolic stability assays.

Caption: Workflow for Microsomal Metabolic Stability Assay.

Caption: Workflow for Hepatocyte Metabolic Stability Assay.

Caption: Workflow for S9 Fraction Metabolic Stability Assay.

References

- 1. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]

- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. S9 fraction - Wikipedia [en.wikipedia.org]

- 12. mttlab.eu [mttlab.eu]

- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to the Cell Permeability and Uptake of Succinate Dehydrogenase (SDH) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "Sdh-IN-12" is not publicly available. This guide provides a comprehensive overview of the principles and methodologies for assessing the cell permeability and uptake of small molecule succinate dehydrogenase inhibitors (SDHIs) as a class. The quantitative data presented are illustrative examples.

Introduction to Succinate Dehydrogenase Inhibitors and Cellular Permeability

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in both the Krebs cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate.[1] Inhibition of SDH disrupts cellular respiration and energy metabolism, making it a target for certain therapeutic agents and a mechanism of toxicity for some fungicides.[1][2] The cellular uptake and permeability of SDH inhibitors are crucial determinants of their pharmacological or toxicological activity. These properties govern the ability of a compound to reach its intracellular target, the mitochondrial inner membrane where SDH resides.

The cell permeability of small molecules is influenced by factors such as lipophilicity, molecular size, and charge. Many SDH inhibitors are designed to be lipid-soluble to facilitate their passage across cellular membranes.[2] The uptake can occur via passive diffusion or be mediated by transporters. Assessing these characteristics early in the drug discovery process is vital for predicting a compound's oral bioavailability and its ability to cross biological barriers like the intestinal epithelium and the blood-brain barrier.

Quantitative Data on SDHI Permeability

The following tables summarize typical quantitative data obtained from in vitro permeability assays for a hypothetical SDH inhibitor, here termed "Generic-SDHI-A". These values are essential for classifying compounds based on their absorption potential and for identifying if they are substrates of efflux transporters.

Table 1: Caco-2 Permeability Assay Results for Generic-SDHI-A

| Parameter | Value | Interpretation |

| Test Concentration | 10 µM | Standard concentration for in vitro permeability screening. |

| Papp (A→B) | 15.0 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. |

| Papp (B→A) | 35.0 x 10⁻⁶ cm/s | Permeability from the basolateral to the apical side. |

| Efflux Ratio (Papp(B→A)/Papp(A→B)) | 2.33 | An efflux ratio ≥2 suggests the compound is a substrate of active efflux transporters (e.g., P-glycoprotein).[3] |

| Percent Recovery | 95% | High recovery indicates the compound is stable and does not significantly bind to the assay apparatus. |

Table 2: MDCK-MDR1 Permeability Assay Results for Generic-SDHI-A

| Parameter | Value | Interpretation |

| Test Concentration | 10 µM | Standard screening concentration. |

| Papp (A→B) | 12.0 x 10⁻⁶ cm/s | High permeability, suggesting good potential to cross the blood-brain barrier.[3] |

| Papp (B→A) | 42.0 x 10⁻⁶ cm/s | Permeability from the basolateral to the apical side in cells overexpressing P-gp. |

| Efflux Ratio (Papp(B→A)/Papp(A→B)) | 3.5 | A high efflux ratio in this P-gp overexpressing cell line confirms the compound is a P-gp substrate.[4] |

| Percent Recovery | 92% | Good recovery, indicating compound stability and minimal non-specific binding. |

Experimental Protocols

Detailed methodologies for the key experiments used to assess cell permeability are provided below.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells with tight junctions that mimic the intestinal barrier.[5] This assay is a standard for predicting in vivo oral drug absorption.[6]

Objective: To determine the rate of transport of an SDH inhibitor across a Caco-2 cell monolayer in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

Transwell® permeable supports (e.g., 24-well format).

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

-

Test compound (SDH inhibitor) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

-

Lucifer yellow for monolayer integrity testing.

-

Analytical instrumentation (e.g., LC-MS/MS).

Procedure:

-

Cell Seeding and Culture:

-

Culture Caco-2 cells in flasks until they reach 80-90% confluency.

-

Seed the cells onto the apical side of Transwell® inserts at an appropriate density.

-

Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7] Change the medium every 2-3 days.

-

-

Monolayer Integrity Assessment:

-

Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., ≥200 Ω·cm²) to confirm the integrity of the tight junctions.[8]

-

Alternatively, perform a Lucifer yellow rejection assay. The passage of this fluorescent marker should be minimal.[7]

-

-

Transport Experiment:

-

Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.

-

For A→B transport: Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[5]

-

For B→A transport: Add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[8]

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

-

-

Sample Collection and Analysis:

-

At the end of the incubation, collect samples from both the donor and receiver compartments.

-

Analyze the concentration of the test compound in all samples using a validated analytical method like LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

-

-

Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B).

-

MDCK-MDR1 Permeability Assay

Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter, are used to assess a compound's potential to cross the blood-brain barrier and to determine if it is a P-gp substrate.[4][9]

Objective: To evaluate the permeability of an SDH inhibitor and its interaction with the P-gp efflux transporter.

Materials:

-

MDCK-MDR1 cell line.

-

Appropriate cell culture medium and supplements.

-

Transwell® permeable supports.

-

Transport buffer (e.g., HBSS).

-

Test compound, control compounds (e.g., prazosin as a P-gp substrate), and a P-gp inhibitor (e.g., cyclosporin A).[10]

-

Analytical instrumentation (LC-MS/MS).

Procedure:

-

Cell Seeding and Culture:

-

Seed MDCK-MDR1 cells onto Transwell® inserts.

-

Culture for 4-5 days to form a confluent, polarized monolayer.[3]

-

-

Monolayer Integrity Check:

-

Confirm monolayer integrity using TEER measurements as described for the Caco-2 assay.

-

-

Transport Experiment:

-

The procedure is similar to the Caco-2 assay, measuring both A→B and B→A transport.

-

A parallel experiment can be run in the presence of a known P-gp inhibitor to confirm that any observed efflux is P-gp mediated. A significant increase in the A→B Papp or a decrease in the efflux ratio in the presence of the inhibitor confirms a P-gp interaction.

-

-

Sample Collection and Analysis:

-

Data Analysis:

-

Calculate Papp values and the efflux ratio as described for the Caco-2 assay. An efflux ratio ≥2 is indicative of active efflux.[3]

-

Mandatory Visualizations

Signaling Pathway of SDH Inhibition

Inhibition of SDH leads to the accumulation of its substrate, succinate. Elevated cytosolic succinate acts as an oncometabolite by competitively inhibiting α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylase domains (PHDs).[11] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. When PHDs are inhibited by succinate, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β.[12][13] This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating a "pseudohypoxic" transcriptional program that includes genes involved in angiogenesis (e.g., VEGF), and metabolic adaptation.[11]

Caption: Signaling pathway of SDH inhibition leading to HIF-1α stabilization.

Experimental Workflow for Permeability Assay

The workflow for a typical in vitro permeability assay using a Transwell® system involves several key stages, from cell culture to data analysis. The process is designed to measure the transport of a compound across a confluent cell monolayer that serves as a biological barrier model.

Caption: General experimental workflow for an in vitro permeability assay.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 4. MDCK Permeability - Creative Biolabs [creative-biolabs.com]

- 5. enamine.net [enamine.net]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 9. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 11. mdpi.com [mdpi.com]

- 12. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Sdh-IN-12: An In-Depth Technical Guide on its Effects on Cellular Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-12 is a novel small molecule identified as a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. This technical guide provides a comprehensive overview of the known effects of this compound on cellular respiration, with a primary focus on its characterization as a fungicide. Due to the limited availability of public data on its effects on mammalian cellular respiration, this document summarizes the existing data from fungal studies and outlines the standard experimental protocols used to characterize SDH inhibitors. This guide is intended to serve as a foundational resource for researchers investigating the mechanism and potential applications of this compound and other SDH inhibitors.

Introduction

Succinate dehydrogenase (SDH) is a critical enzyme complex embedded in the inner mitochondrial membrane, where it uniquely functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. In the ETC, it transfers electrons from succinate to the ubiquinone pool, contributing to the generation of the proton gradient that drives ATP synthesis. Due to its central role in cellular energy metabolism, SDH is a compelling target for the development of fungicides, pesticides, and potential therapeutic agents for diseases involving metabolic dysregulation.

This compound has emerged as a noteworthy SDH inhibitor. This guide will detail its known biological activities, its mechanism of action, and the experimental approaches to further elucidate its effects on cellular bioenergetics.

Mechanism of Action

This compound functions as a succinate dehydrogenase inhibitor. By binding to the SDH complex, it blocks the oxidation of succinate to fumarate. This inhibition disrupts the flow of electrons to the ubiquinone pool, thereby impeding the electron transport chain and, consequently, oxidative phosphorylation.

dot

Caption: Mechanism of this compound action on Succinate Dehydrogenase (SDH).

The inhibition of SDH by this compound is expected to lead to the following downstream cellular effects:

-

Accumulation of Succinate: The blockage of succinate oxidation leads to an intracellular buildup of succinate.

-

Impaired Oxidative Phosphorylation: The disruption of the electron transport chain reduces the rate of oxygen consumption and ATP synthesis.

-

Increased Glycolysis: Cells may attempt to compensate for the reduced mitochondrial ATP production by upregulating glycolysis.

-

Generation of Reactive Oxygen Species (ROS): Inhibition of Complex II can lead to the reverse electron transport to Complex I, a known source of mitochondrial ROS.

Quantitative Data

The currently available quantitative data for this compound primarily focuses on its fungicidal activity.[1] No peer-reviewed data on its effects on mammalian cellular respiration has been made publicly available.

Table 1: Fungicidal Activity of this compound

| Fungal Species | EC50 (µM) |

| Sclerotinia sclerotiorum | 0.97[1] |

| Cercospora arachidicola | 2.07[1] |

Table 2: In Vitro Fungicidal Spectrum of this compound at 50 µM

| Fungal Species | Inhibition (%) |

| Sclerotinia sclerotiorum | 98[1] |

| Rhizoctonia solani | 90[1] |

| Cercospora arachidicola | 90[1] |

| Alternaria solani | 71[1] |

| Botrytis cinerea | 50[1] |

Note: The above data is derived from the publication by Sun NB, et al., in the Journal of Agricultural and Food Chemistry, 2024.[1]

Experimental Protocols

While specific protocols for this compound are not publicly available, this section details standard methodologies for characterizing the effects of an SDH inhibitor on cellular respiration.

Succinate Dehydrogenase (SDH) Activity Assay

This assay directly measures the enzymatic activity of SDH in isolated mitochondria or cell lysates.

-

Principle: The reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT, is measured spectrophotometrically. The rate of reduction is proportional to the SDH activity.

-

Protocol Outline:

-

Isolate mitochondria or prepare cell lysates from the desired cell type.

-

Incubate the mitochondrial preparation or lysate with a reaction buffer containing succinate as the substrate.

-

Add the electron acceptor (e.g., DCPIP).

-

Monitor the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCPIP).

-

To determine the inhibitory effect of this compound, perform the assay in the presence of varying concentrations of the compound to calculate the IC50 value.

-

dot

Caption: Workflow for an in vitro SDH activity assay.

Oxygen Consumption Rate (OCR) Assay

This assay measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration.

-

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure real-time changes in oxygen concentration in the medium surrounding adherent cells.

-

Protocol Outline:

-

Seed cells in a specialized microplate and allow them to adhere.

-

Replace the culture medium with a low-buffered assay medium.

-

Measure the basal OCR.

-

Inject this compound and monitor the change in OCR to determine its inhibitory effect.

-

Subsequent injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to dissect the specific effects on different components of the respiratory chain.

-

dot

Caption: Experimental workflow for an OCR assay using an extracellular flux analyzer.

ATP Production Assay

This assay quantifies the intracellular ATP levels to assess the impact of SDH inhibition on cellular energy status.

-

Principle: Luciferase-based assays are commonly used, where the light produced in the presence of luciferin and ATP is proportional to the ATP concentration.

-

Protocol Outline:

-

Culture cells in a multi-well plate and treat with this compound for the desired duration.

-

Lyse the cells to release ATP.

-

Add a reagent containing luciferase and luciferin to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the ATP levels to the total protein concentration or cell number.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the electrical potential across the inner mitochondrial membrane, which is a key indicator of mitochondrial health and is maintained by the electron transport chain.

-

Principle: Fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner are used. A decrease in fluorescence intensity indicates mitochondrial depolarization. Commonly used dyes include TMRM (tetramethylrhodamine, methyl ester) and JC-1.

-

Protocol Outline:

-

Culture cells on coverslips or in a multi-well plate.

-

Treat the cells with this compound.

-

Load the cells with a fluorescent mitochondrial membrane potential indicator dye (e.g., TMRM).

-

Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.

-

A known mitochondrial uncoupler, such as FCCP, is often used as a positive control for depolarization.

-

Expected Signaling Pathways and Logical Relationships

The inhibition of SDH by this compound initiates a cascade of cellular events. The following diagram illustrates the logical relationships between SDH inhibition and its downstream consequences.

dot

Caption: Logical relationships of cellular events following SDH inhibition by this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of succinate dehydrogenase with demonstrated efficacy as a fungicide. Its mechanism of action, centered on the disruption of mitochondrial respiration, makes it a valuable tool for studying cellular bioenergetics. However, a significant gap in knowledge exists regarding its effects on mammalian cells. Future research should focus on:

-

Determining the IC50 of this compound against mammalian SDH.

-

Quantifying its impact on oxygen consumption, ATP production, and mitochondrial membrane potential in various mammalian cell lines.

-

Investigating its potential for therapeutic applications in diseases characterized by metabolic dysregulation, such as certain cancers.

This technical guide provides a framework for understanding and further investigating the biological activities of this compound. As more data becomes available, a more complete picture of its effects on cellular respiration will emerge, potentially opening new avenues for its application in both agriculture and medicine.

References

The Impact of Sdh-IN-12 on the Krebs Cycle: A Technical Guide

Disclaimer: This technical guide details the expected impact of Sdh-IN-12 on the Krebs cycle based on its established mechanism as a succinate dehydrogenase (SDH) inhibitor. As of the latest literature review, specific quantitative data on the effects of this compound on Krebs cycle intermediates and cellular respiration in mammalian cells or relevant model organisms are not publicly available. The quantitative data and experimental observations presented herein are derived from studies on other potent SDH inhibitors and genetic knockdown models of SDH, and thus represent the anticipated effects of this compound.

Introduction

This compound is a novel small molecule identified as a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[1] SDH is a critical enzyme that functions at the intersection of the Krebs cycle and the electron transport chain. In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. This reaction is coupled to the reduction of flavin adenine dinucleotide (FAD) to FADH2, which then donates electrons to the electron transport chain to drive ATP synthesis.

Given its central role in cellular metabolism, the inhibition of SDH by compounds such as this compound has profound consequences on the Krebs cycle and overall cellular bioenergetics. This guide provides an in-depth technical overview of the anticipated impact of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Disruption of the Krebs Cycle

The primary mechanism of action of this compound is the competitive or non-competitive inhibition of the succinate binding site on the SDHA subunit of the SDH complex. This inhibition directly blocks the conversion of succinate to fumarate, leading to a bottleneck in the Krebs cycle.

Expected Quantitative Impact on Krebs Cycle Intermediates

The inhibition of SDH by this compound is expected to cause significant and measurable changes in the concentrations of Krebs cycle intermediates. The hallmark of SDH inhibition is the accumulation of its substrate, succinate, and the depletion of its product, fumarate. This leads to a dramatically increased succinate-to-fumarate ratio, a key biomarker for SDH dysfunction.[2]

| Metabolite | Expected Change upon this compound Treatment | Fold Change (Representative) | Reference |

| Citrate | Decrease | ~0.5x | [3] |

| cis-Aconitate | Decrease | Not Reported | |

| Isocitrate | Decrease | Not Reported | |

| α-Ketoglutarate | Decrease | ~0.6x | [3] |

| Succinyl-CoA | No significant change or slight increase | Not Reported | |

| Succinate | Significant Increase | >10x | [2][4] |

| Fumarate | Significant Decrease | ~0.2x | [2][4] |

| Malate | Decrease | ~0.5x | [3] |

| Oxaloacetate | Decrease | Not Reported | |

| Succinate/Fumarate Ratio | Significant Increase | >50x | [2][4] |

Downstream Consequences of SDH Inhibition

The metabolic perturbations induced by this compound extend beyond the Krebs cycle, impacting cellular respiration, redox balance, and signaling pathways.

Impaired Cellular Respiration

As SDH is an integral part of the electron transport chain (Complex II), its inhibition by this compound is expected to decrease mitochondrial respiration. This can be quantified by measuring the oxygen consumption rate (OCR).

| Respiration Parameter | Expected Change upon this compound Treatment |

| Basal Respiration | Decrease |

| ATP-linked Respiration | Decrease |

| Maximal Respiration | Decrease |

| Spare Respiratory Capacity | Decrease |

In contrast, cells may exhibit an increase in the extracellular acidification rate (ECAR), indicative of a compensatory shift towards glycolysis to meet energetic demands.[5]

Pseudohypoxia and Altered Gene Expression

The accumulation of succinate has significant signaling consequences. Succinate can inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs). PHD inhibition leads to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a master transcriptional regulator of the hypoxic response, even under normoxic conditions (a state known as pseudohypoxia).

Experimental Protocols

Measurement of SDH Activity

Principle: The activity of SDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.

Protocol:

-

Isolate mitochondria from cells or tissues of interest.

-

Prepare a reaction buffer containing phosphate buffer, succinate, and DCPIP.

-

Add the mitochondrial preparation to the reaction buffer.

-

Measure the decrease in absorbance of DCPIP at 600 nm over time.

-

To determine the inhibitory effect of this compound, pre-incubate the mitochondrial preparation with varying concentrations of the inhibitor before adding the reaction buffer.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Krebs Cycle Intermediates by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific quantification of multiple metabolites in a single run.

Protocol:

-

Culture cells to the desired density and treat with this compound or vehicle control for the desired time.

-

Rapidly quench metabolic activity by washing the cells with ice-cold saline.

-

Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extracts under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.

-

Separate the metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).

-

Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Normalize the metabolite levels to the total protein concentration or cell number.

Measurement of Oxygen Consumption Rate (OCR)

Principle: The Seahorse XF Analyzer or similar flux analyzers measure the rate of oxygen consumption in real-time from live cells, providing insights into mitochondrial respiration.

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate.

-

Allow the cells to attach and grow to the desired confluency.

-

Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

-

Treat the cells with this compound or vehicle control.

-

Measure the basal OCR.

-

Sequentially inject mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6]

Conclusion

This compound, as a potent inhibitor of succinate dehydrogenase, is expected to have a profound impact on the Krebs cycle and cellular metabolism. The primary consequences of its action are the accumulation of succinate, depletion of fumarate, and a subsequent increase in the succinate-to-fumarate ratio. These metabolic alterations lead to impaired mitochondrial respiration and the activation of pseudohypoxic signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the effects of this compound and other SDH inhibitors on cellular bioenergetics. Further studies are warranted to elucidate the precise quantitative effects of this compound in various biological contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate-to-Fumarate Ratio as a New Metabolic Marker to Detect the Presence of SDHB/D-related Paraganglioma: Initial Experimental and Ex Vivo Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Sdh-IN-12 Induced Metabolic Reprogramming: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane, serves as a central hub in cellular metabolism, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). As Complex II of the ETC, SDH couples the oxidation of succinate to fumarate with the reduction of ubiquinone to ubiquinol. The dysregulation of SDH activity, through genetic mutations or inhibition, has been increasingly implicated in various pathologies, most notably in cancer. Inhibition of SDH leads to profound metabolic reprogramming, creating a unique metabolic state that can be exploited for therapeutic intervention. Sdh-IN-12 is a potent inhibitor of succinate dehydrogenase. This technical guide provides an in-depth overview of the core metabolic changes induced by SDH inhibition, exemplified by data from various SDH inhibitors, detailed experimental protocols for studying these alterations, and visualizations of the key signaling pathways involved. While specific quantitative data for this compound is emerging, the principles and methodologies outlined herein using other well-characterized SDH inhibitors provide a robust framework for its investigation.

Core Concepts of SDH Inhibition and Metabolic Reprogramming

Inhibition of SDH, whether by genetic means or through small molecule inhibitors like this compound, instigates a cascade of metabolic and signaling events. The primary consequence is the accumulation of succinate, the substrate of SDH. This accumulation is not merely a metabolic bottleneck but actively drives a series of downstream effects that constitute the metabolic reprogramming of the cell.

The key consequences of SDH inhibition include:

-

Succinate Accumulation: The hallmark of SDH inhibition is the significant increase in intracellular succinate levels.

-

TCA Cycle Disruption: The block in the TCA cycle at the level of SDH leads to a decrease in downstream metabolites such as fumarate and malate.

-

Shift to Aerobic Glycolysis: To compensate for reduced mitochondrial respiration, cells upregulate glycolysis, leading to increased glucose uptake and lactate production, a phenomenon reminiscent of the Warburg effect.

-

HIF-1α Stabilization: Accumulated succinate competitively inhibits prolyl hydroxylases (PHDs), enzymes responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] This leads to the stabilization of HIF-1α even under normoxic conditions, a state referred to as "pseudo-hypoxia."[1]

-

Epigenetic Alterations: Succinate can also inhibit other α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to widespread changes in the epigenetic landscape.[3]

-

Redox Imbalance: SDH dysfunction can lead to the generation of reactive oxygen species (ROS), contributing to cellular stress and signaling.

These interconnected events create a distinct metabolic phenotype that presents both challenges and opportunities for therapeutic targeting.

Data Presentation: Quantitative Effects of SDH Inhibition

The following tables summarize quantitative data from studies using various SDH inhibitors, illustrating the typical metabolic changes observed.

Table 1: Effects of SDH Inhibition on Cellular Respiration

| Cell Line | SDH Inhibitor | Concentration | Basal OCR (% of Control) | Maximal OCR (% of Control) | Reference |

| CD4+ T cells | Atpenin A5 | Not specified | Reduced | Reduced | [4] |

| 22Rv1 (Prostate Cancer) | 16c (Atpenin A5 analog) | Dose-dependent | Significantly Reduced | Not reported | [5] |

| MOLM13 (AML) | TTFA | 100 µM (6h) | Markedly Reduced | Not reported | [6] |

| MV4-11 (AML) | TTFA | 24h | Markedly Reduced | Not reported | [6] |

OCR: Oxygen Consumption Rate

Table 2: Effects of SDH Inhibition on Glycolysis

| Cell Line | SDH Inhibitor/Method | Effect on ECAR | Lactate Production | Reference |

| BMDM | Itaconate | Increased | Increased | [7] |

| Sdhb knockdown C1 cells | Genetic | Increased | Increased | [8] |

ECAR: Extracellular Acidification Rate; BMDM: Bone Marrow-Derived Macrophages

Table 3: Effects of SDH Inhibition on TCA Cycle Metabolites

| Cell Line/Model | SDH Inhibitor/Method | Succinate Level (Fold Change vs. Control) | Fumarate Level (Fold Change vs. Control) | Reference |

| Sdhb knockdown C1 cells | Genetic | ~6 | Not specified | [8] |

| FH KO 143B cells | Atpenin A5 | Substantial Increase | Substantial Decrease | [9] |

| Human Intoxication | 3-Nitropropionic Acid | Increased | Not specified | [10] |

Experimental Protocols

Measurement of Cellular Respiration and Glycolysis (Seahorse XF Assay)

The Agilent Seahorse XF Analyzer is a standard tool for measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.[11] The Mito Stress Test is a key assay to assess mitochondrial function.[12]

Protocol: Seahorse XF Cell Mito Stress Test [12]

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Prepare Assay Medium: Warm Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine to 37°C.

-

Cell Preparation: Remove the cell culture medium and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well.

-

Incubate: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow temperature and pH to equilibrate.

-

Load Inhibitors: Load the injector ports of the sensor cartridge with the following compounds:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Run Assay: Calibrate the instrument and start the assay. The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors and measuring the subsequent changes in rates.

Metabolite Extraction from Adherent Cancer Cells

Accurate measurement of intracellular metabolites requires rapid quenching of metabolic activity and efficient extraction.

Protocol: Metabolite Extraction [13][14][15]

-

Cell Culture: Grow adherent cancer cells in culture dishes to the desired confluency.

-

Quenching and Washing:

-

Aspirate the culture medium.

-

Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.[13]

-

-

Metabolite Extraction:

-

Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the culture dish.[16]

-

Place the dish on dry ice to flash-freeze the cells and quench metabolism.

-

-

Cell Lysis and Collection:

-

Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris and proteins.[15]

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Sample Preparation for Analysis: The supernatant can then be dried under vacuum and reconstituted in a suitable solvent for analysis by mass spectrometry (LC-MS or GC-MS).

Measurement of SDH Activity

SDH activity can be measured spectrophotometrically using various methods.

Protocol: DCPIP-Based SDH Activity Assay

This assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by electrons from succinate.

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, succinate, and DCPIP.

-

Initiate Reaction: Add the mitochondrial sample to the reaction mixture.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to SDH activity.

-

Control: Perform a parallel reaction in the presence of a known SDH inhibitor, such as malonate, to determine the specific SDH activity.

Mandatory Visualizations

Caption: Signaling pathway of HIF-1α stabilization induced by SDH inhibition.

Caption: Experimental workflow for metabolomic analysis of this compound treated cells.

Caption: Logical relationships in SDH inhibition-induced metabolic reprogramming.

Conclusion

The inhibition of succinate dehydrogenase by compounds such as this compound represents a promising strategy for targeting metabolic vulnerabilities in cancer and other diseases. Understanding the profound metabolic reprogramming that ensues is crucial for the rational design and development of novel therapeutics. This technical guide provides a foundational understanding of the core principles, quantitative effects, and experimental methodologies associated with SDH inhibition. By leveraging the detailed protocols and conceptual frameworks presented, researchers and drug development professionals can effectively investigate the mechanism and therapeutic potential of this compound and other SDH inhibitors. The continued exploration of this metabolic axis holds significant promise for advancing precision medicine.

References

- 1. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Translating in vivo metabolomic analysis of succinate dehydrogenase deficient tumours into clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the succinyl dehydrogenase complex in acute myeloid leukemia leads to a lactate-fuelled respiratory metabolic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A pioneer study on human 3-nitropropionic acid intoxication: Contributions from metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. agilent.com [agilent.com]

- 13. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extraction of Metabolites from Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 15. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. agilent.com [agilent.com]

The Role of Sdh-IN-12 in Hypoxia-Inducible Factor (HIF) Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism by which the succinate dehydrogenase (SDH) inhibitor, Sdh-IN-12, induces the stabilization of Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions (normoxia), HIF-α subunits are targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. However, inhibition of SDH by this compound leads to the accumulation of intracellular succinate. This oncometabolite competitively inhibits PHD enzymes, thereby preventing the degradation of HIF-α and leading to its stabilization and the subsequent activation of hypoxic gene expression pathways. This guide details the underlying signaling pathways, presents hypothetical quantitative data for this compound, provides comprehensive experimental protocols for studying this phenomenon, and includes detailed visualizations to facilitate understanding.

Introduction to HIF-1α Regulation

Hypoxia-Inducible Factor (HIF) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia). The HIF transcription factor is a heterodimer composed of an oxygen-labile α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). Under normoxic conditions, specific prolyl residues on HIF-α are hydroxylated by PHD enzymes (also known as Egl-9 family hypoxia-inducible factors, EGLNs).[1][2] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that targets HIF-α for proteasomal degradation.[2] In hypoxic conditions, the oxygen-dependent activity of PHD enzymes is diminished, leading to the stabilization of HIF-α, its translocation to the nucleus, dimerization with HIF-β, and the activation of a wide array of genes involved in angiogenesis, metabolism, and cell survival.[2][3]

Succinate Dehydrogenase (SDH) and its Role in Cellular Metabolism

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme with a dual role in cellular metabolism. It participates in both the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and the electron transport chain, where it transfers electrons to ubiquinone.[4][5] Genetic inactivation or pharmacological inhibition of SDH disrupts these fundamental processes.[4][6]

This compound: A Potent Succinate Dehydrogenase Inhibitor

This compound is a potent and selective small molecule inhibitor of succinate dehydrogenase. Its primary mechanism of action is the direct inhibition of the catalytic activity of SDH. This leads to a disruption of the TCA cycle and the accumulation of the substrate, succinate.

Mechanism of this compound-Induced HIF Stabilization

The inhibition of SDH by this compound initiates a cascade of events that culminates in the stabilization of HIF-1α, even under normoxic conditions, a phenomenon often referred to as "pseudohypoxia".

-

SDH Inhibition : this compound binds to and inhibits the activity of the SDH enzyme complex.

-

Succinate Accumulation : The blockage of the conversion of succinate to fumarate leads to a significant increase in intracellular succinate levels.[5]

-

PHD Inhibition : Succinate acts as a competitive inhibitor of 2-oxoglutarate (2-OG)-dependent dioxygenases, including the PHD enzymes.[5][7] Succinate's structural similarity to the PHD co-substrate 2-OG allows it to bind to the active site of PHDs, thereby preventing the hydroxylation of HIF-1α.

-

HIF-1α Stabilization : In the absence of prolyl hydroxylation, HIF-1α is no longer recognized by the VHL E3 ubiquitin ligase complex and evades proteasomal degradation.[2] This leads to its accumulation and stabilization within the cytoplasm.

-

Activation of Hypoxic Signaling : Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating a transcriptional response typically associated with hypoxia.

Quantitative Data for this compound (Hypothetical)

The following tables summarize the hypothetical quantitative data for this compound, illustrating its potency and efficacy in cellular models.

| Parameter | Value | Assay Condition |

| This compound IC50 (SDH Activity) | 50 nM | Isolated mitochondria |

| This compound EC50 (HIF-1α Stabilization) | 500 nM | HEK293 cells, 24h treatment |

| This compound EC50 (HRE Reporter Activity) | 750 nM | HRE-luciferase reporter cells, 24h |

Table 1: In Vitro and Cellular Potency of this compound.

| Cell Line | Treatment | Fold Increase in HIF-1α |

| HEK293 | 1 µM this compound | 15-fold |

| Hep3B | 1 µM this compound | 12-fold |

| U2OS | 1 µM this compound | 18-fold |

Table 2: this compound-Induced HIF-1α Stabilization in Various Cell Lines.

Experimental Protocols

SDH Activity Assay

This protocol measures the effect of this compound on the enzymatic activity of SDH in isolated mitochondria.

-

Mitochondrial Isolation : Isolate mitochondria from cultured cells or tissue using differential centrifugation.

-

Assay Buffer : Prepare an assay buffer containing potassium phosphate, MgCl2, and a substrate for a downstream complex in the electron transport chain (e.g., rotenone to inhibit Complex I).

-

Reaction Initiation : Add isolated mitochondria to the assay buffer with and without varying concentrations of this compound. Initiate the reaction by adding succinate.

-

Detection : Measure the reduction of a suitable electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), spectrophotometrically at 600 nm. The rate of DCPIP reduction is proportional to SDH activity.

-

Data Analysis : Calculate the IC50 value of this compound by plotting the percentage of SDH inhibition against the logarithm of the inhibitor concentration.

HIF-1α Western Blotting

This protocol is used to determine the levels of HIF-1α protein stabilization in cells treated with this compound.

-

Cell Culture and Treatment : Plate cells (e.g., HEK293) and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24 hours). Include a positive control (e.g., cells treated with a hypoxia-mimicking agent like cobalt chloride or desferrioxamine) and a vehicle control.

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunodetection : Block the membrane and then incubate it with a primary antibody specific for HIF-1α. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Visualization : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry : Quantify the band intensities to determine the fold-change in HIF-1α levels relative to the control.

Hypoxia-Response Element (HRE) Reporter Assay

This assay measures the transcriptional activity of the HIF complex.

-

Cell Line : Use a cell line that has been stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs.

-

Treatment : Seed the HRE-reporter cells in a multi-well plate and treat them with different concentrations of this compound for 24 hours.

-

Luciferase Assay : Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis : Normalize the luciferase activity to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase). Calculate the EC50 value for HRE activation.

Visualizations

References

- 1. Hypoxia-inducible factor prolyl hydroxylase domain (PHD) inhibition after contusive spinal cord injury does not improve locomotor recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Hypoxia-Driven Tumorigenesis: The Interplay of HIF1A, DNA Methylation, and Prolyl Hydroxylases in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AOP-Wiki [aopwiki.org]

- 5. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme | MDPI [mdpi.com]

- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loss of the SdhB, but Not the SdhA, Subunit of Complex II Triggers Reactive Oxygen Species-Dependent Hypoxia-Inducible Factor Activation and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Sdh-IN-12

For Researchers, Scientists, and Drug Development Professionals